REACTION_CXSMILES
|
ClC1C(C2(F)CNC2)=CC(C#N)=CC=1NC1N=C(N(C2CC2)[CH2:23][C:24]2[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=2)C2=NC=C(C#N)N2N=1.NC1C(Cl)=C(C2(F)CN([C:53]([O:55][C:56]([CH3:59])([CH3:58])[CH3:57])=[O:54])C2)C=C(C#N)C=1.ClC1N=C(N(C2CC2)CC2C=CC(OC)=CC=2)C2=NC=C(C#N)N2N=1.C([O-])([O-])=O.[Cs+].[Cs+]>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>[C:53]([CH2:23][C:24]1[CH:25]=[CH:26][C:27]([O:30][CH3:31])=[CH:28][CH:29]=1)([O:55][C:56]([CH3:59])([CH3:58])[CH3:57])=[O:54] |f:3.4.5,7.8.9|
|
Name
|
2-((2-chloro-5-cyano-3-(3-fluoroazetidin-3-yl)phenyl)amino)-4-(cyclopropyl(4-methoxybenzyl)amino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1C1(CNC1)F)C#N)NC1=NN2C(C(=N1)N(CC1=CC=C(C=C1)OC)C1CC1)=NC=C2C#N
|
Name
|
tert-butyl 3-(3-amino-2-chloro-5-cyanophenyl)-3-fluoroazetidine-1-carboxylate
|
Quantity
|
163 mg
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C=C(C1)C#N)C1(CN(C1)C(=O)OC(C)(C)C)F)Cl
|
Name
|
2-chloro-4-(cyclopropyl(4-methoxybenzyl)amino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile
|
Quantity
|
186 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NN2C(C(=N1)N(CC1=CC=C(C=C1)OC)C1CC1)=NC=C2C#N
|
Name
|
Cs2CO3
|
Quantity
|
326 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
palladium(f1) acetate
|
Quantity
|
33.7 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
27.7 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
|
Name
|
|
Quantity
|
29 mg
|
Type
|
catalyst
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evacuated
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CUSTOM
|
Details
|
to remove insoluble material
|
Type
|
WASH
|
Details
|
The filtrate was washed with water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvents were removed
|
Type
|
CUSTOM
|
Details
|
the product was purified by ISCO column (4 g) chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane containing 0 to 35% EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)CC1=CC=C(OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 167 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |